N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an oxadiazole moiety and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed using various methods, including the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrimidine rings with the ethylphenyl group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antiviral, anticancer, or antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: The compound may serve as a precursor for synthesizing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both 1,2,5- and 1,2,4-oxadiazole rings and has been studied for its energetic properties.
1,3,4-thiadiazole derivatives: These compounds have been evaluated for their antimicrobial activities and share some structural similarities with oxadiazole derivatives.
Uniqueness
N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-12-4-6-13(7-5-12)8-18-15-14(9-17-10-19-15)16-20-11(2)21-22-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRMXOUAOODHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC=NC=C2C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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